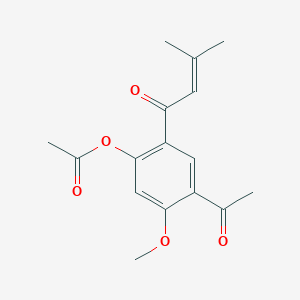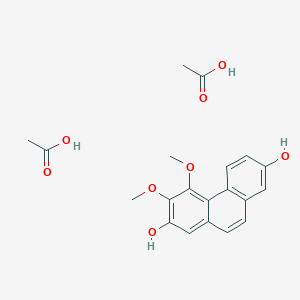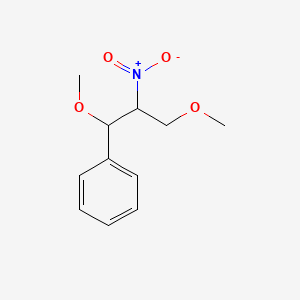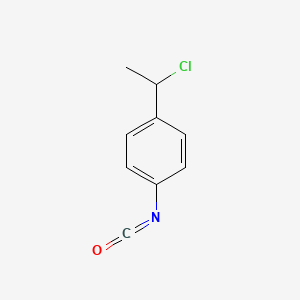![molecular formula C7H11BrO3 B14404131 1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- CAS No. 84298-07-7](/img/structure/B14404131.png)
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of three oxygen atoms in the ring system and a bromomethyl group makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method includes the use of sodium ethoxide to condense two molecules of a lactone, followed by conversion to the sodium salt of a spiroketal acid. This intermediate is then decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Potential oxidizing agents could include potassium permanganate or chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amine derivatives, while oxidation reactions could produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- exerts its effects is primarily through its reactivity with nucleophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound has a similar spirocyclic structure but lacks the bromomethyl group.
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid: Another spirocyclic compound with three oxygen atoms in the ring system but with a carboxylic acid group instead of a bromomethyl group.
Uniqueness
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
84298-07-7 |
|---|---|
Molekularformel |
C7H11BrO3 |
Molekulargewicht |
223.06 g/mol |
IUPAC-Name |
3-(bromomethyl)-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11BrO3/c8-4-6-5-10-7(11-6)2-1-3-9-7/h6H,1-5H2 |
InChI-Schlüssel |
RYPQEHCMXHQWCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(OC1)OCC(O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)




![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)



![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)

